Cas no 33809-77-7 (2-(Acetylamino)benzenecarboxamide)

2-(Acetylamino)benzenecarboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Acetamidobenzamide

- 2-(ACETYLAMINO)BENZENECARBOXAMIDE

- Benzamide,2-(acetylamino)-

- 2-(3-BROMOPHENYL)-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE

- 2-(Acetylamino)benzamide

- 2-Acetamino-benzamid

- 2'-Carbamoylacetanilide

- Acetanilide,2'-carbamoyl-(6CI,8CI)

- Benzamide,2-(acetylamino)

- N-Acetylanthranilamide

- N-acetyl-anthranilic acid amide

- N-Acetyl-anthranilsaeure-amid

- NP 101A

- o-Acetamidobenzamide

- ortho-acetamidobenzamide

- NP-101A

- SCHEMBL894741

- CS-0323481

- A875191

- FT-0680392

- Acetanilide, 2'-carbamoyl-

- WFKPHYKFAOXUTI-UHFFFAOYSA-N

- beta-o-acetoamidobenzoic acid

- alpha-o-acetoamidobenzoic acid

- 4T-0264

- 33809-77-7

- CHEBI:66639

- 2-(acetylamino)benzenecarboxamide, AldrichCPR

- BRN 2210851

- DTXSID80187469

- 2-Acetylamino-benzamide

- InChI=1/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12

- MFCD00157809

- B-BROMO-B-PHENYLPROPIONICACID

- J-507689

- Q27135256

- Acetanilide, 2'-carbamoyl- (6CI,8CI)

- AKOS002963149

- Benzamide, 2-(acetylamino)-

- Oprea1_174567

- 4-14-00-01042 (Beilstein Handbook Reference)

- STL383352

- ALBB-033172

- benzamide, O-acetylamino

- 2-(Acetylamino)benzenecarboxamide

-

- MDL: MFCD00157809

- インチ: InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)

- InChIKey: WFKPHYKFAOXUTI-UHFFFAOYSA-N

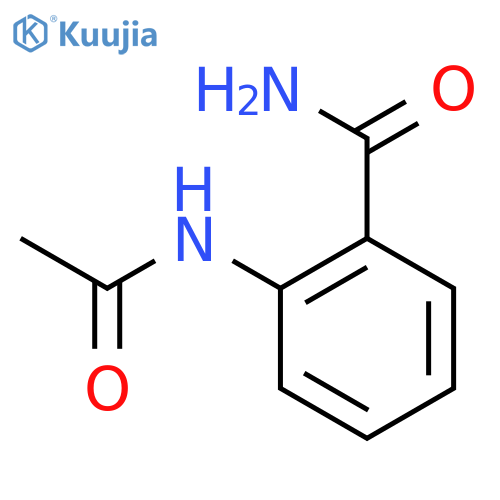

- ほほえんだ: CC(NC1=CC=CC=C1C(N)=O)=O

計算された属性

- せいみつぶんしりょう: 178.07400

- どういたいしつりょう: 178.074

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 72.2Ų

じっけんとくせい

- 密度みつど: 1.261

- ゆうかいてん: 182-184°C

- ふってん: 438°Cat760mmHg

- フラッシュポイント: 218.7°C

- 屈折率: 1.617

- PSA: 72.19000

- LogP: 1.51720

2-(Acetylamino)benzenecarboxamide セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

- 危険レベル:IRRITANT

2-(Acetylamino)benzenecarboxamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-(Acetylamino)benzenecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB158671-1 g |

2-(Acetylamino)benzenecarboxamide |

33809-77-7 | 1g |

€177.20 | 2022-09-01 | ||

| Key Organics Ltd | 4T-0264-10G |

2-(acetylamino)benzenecarboxamide |

33809-77-7 | >95% | 10g |

£440.00 | 2025-02-09 | |

| Key Organics Ltd | 4T-0264-10MG |

2-(acetylamino)benzenecarboxamide |

33809-77-7 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | 4T-0264-1G |

2-(acetylamino)benzenecarboxamide |

33809-77-7 | >95% | 1g |

£88.00 | 2025-02-09 | |

| abcr | AB158671-1g |

2-(Acetylamino)benzenecarboxamide; . |

33809-77-7 | 1g |

€187.10 | 2024-04-17 | ||

| Ambeed | A469984-10g |

2-Acetamidobenzamide |

33809-77-7 | 95+% | 10g |

$420.0 | 2024-04-19 | |

| A2B Chem LLC | AD50746-500mg |

2-Acetamidobenzamide |

33809-77-7 | >95% | 500mg |

$228.00 | 2024-04-20 | |

| A2B Chem LLC | AD50746-5g |

2-Acetamidobenzamide |

33809-77-7 | >95% | 5g |

$546.00 | 2023-12-30 | |

| abcr | AB158671-5 g |

2-(Acetylamino)benzenecarboxamide |

33809-77-7 | 5g |

€455.60 | 2022-09-01 | ||

| Key Organics Ltd | 4T-0264-1MG |

2-(acetylamino)benzenecarboxamide |

33809-77-7 | >95% | 1mg |

£37.00 | 2025-02-09 |

2-(Acetylamino)benzenecarboxamide 関連文献

-

Chandler Greenwell,Jessica L. McKinley,Peiyu Zhang,Qun Zeng,Guangxu Sun,Bochen Li,Shuhao Wen,Gregory J. O. Beran Chem. Sci. 2020 11 2200

-

Ji?í Tauchman,Kate?ina Hladíková,Filip Uhlík,Ivana Císa?ová,Petr ?těpni?ka New J. Chem. 2013 37 2019

-

Kwan-Young Jung,Steven Fletcher Med. Chem. Commun. 2012 3 1160

-

4. 107. Synthesis of alloxazine from 2-aminoquinoxaline-3-carboxyamideA. H. Gowenlock,G. T. Newbold,F. S. Spring J. Chem. Soc. 1948 517

2-(Acetylamino)benzenecarboxamideに関する追加情報

2-(Acetylamino)benzenecarboxamide: A Comprehensive Overview

The compound 2-(Acetylamino)benzenecarboxamide (CAS No. 33809-77-7) is a significant organic compound with a diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound, also referred to as N-acetyl-p-aminobenzamide, is characterized by its unique chemical structure, which consists of an acetyl amino group attached to a benzene ring, further substituted with a carboxamide group. The benzene ring serves as the central framework, while the acetyl amino and carboxamide groups contribute to its functional properties.

Recent studies have highlighted the potential of 2-(Acetylamino)benzenecarboxamide in drug design and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of enzyme inhibitors and receptor modulators. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against certain kinases, making them potential candidates for anticancer drug development.

The synthesis of 2-(Acetylamino)benzenecarboxamide involves a multi-step process that typically begins with the acetylation of p-aminobenzoic acid. This reaction is followed by amidation to introduce the carboxamide group. The reaction conditions, including temperature and catalyst selection, play a crucial role in determining the yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the synthesized compound.

In terms of physical properties, 2-(Acetylamino)benzenecarboxamide is known for its high solubility in polar solvents, which enhances its bioavailability when used in pharmaceutical formulations. Its melting point is approximately 180°C, making it suitable for various thermal processing applications. The compound's stability under different environmental conditions has also been extensively studied, with findings indicating that it remains stable under normal storage conditions but may degrade under strong acidic or basic environments.

The application of 2-(Acetylamino)benzenecarboxamide extends beyond pharmaceuticals. In agrochemicals, it has been investigated as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant metabolism. A 2023 research article in *Pest Management Science* reported that derivatives of this compound showed effective control against several agricultural pests without adverse effects on non-target species.

From a materials science perspective, 2-(Acetylamino)benzenecarboxamide has been explored as a building block for advanced materials such as polyamides and coordination polymers. Its ability to form hydrogen bonds makes it an ideal candidate for constructing supramolecular assemblies with tailored properties. Recent advancements in this area have focused on optimizing the self-assembly behavior of this compound to create materials with enhanced mechanical strength and thermal stability.

In conclusion, 2-(Acetylamino)benzenecarboxamide (CAS No. 33809-77-7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent research advancements, positions it as a valuable tool in drug discovery, agrochemical development, and materials science. As ongoing studies continue to uncover new applications and improve synthesis methods, this compound is expected to play an increasingly important role in both academic research and industrial applications.

33809-77-7 (2-(Acetylamino)benzenecarboxamide) 関連製品

- 22312-62-5(2-Amino-N-(3-methylphenyl)benzamide)

- 584-70-3(Benzamide,N-(2-methylphenyl)-)

- 32212-38-7(2-Amino-N-(4-methylphenyl)benzamide)

- 4424-17-3(2-Amino-N-phenylbenzamide)

- 2228700-54-5(1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine)

- 2172584-44-8(9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane)

- 173458-92-9(Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate)

- 1361482-83-8(2,4-Dimethoxy-3-(perchlorophenyl)-6-(trifluoromethyl)pyridine)

- 2648961-80-0(5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride)

- 1592610-66-6(4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)-)